tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
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Overview
Description
This compound is a derivative of carbamic acid, with a tert-butyl group, a trifluoromethyl group, and a phenyl group attached . It contains a total of 54 bonds, including 32 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group (N-CO-O), a trifluoromethyl group (CF3), and a phenyl group (C6H5) attached to the nitrogen of the carbamate group . The molecule has a polar structure due to the presence of these groups .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is closely related to tert-butyl carbamates, which are used in the synthesis and transformation of organic compounds. For instance, Ortiz et al. (1999) demonstrated the catalyzed lithiation of N-(chloromethyl) carbamate, which, after hydrolysis, leads to functionalized carbamates. These carbamates, derived from carbonyl compounds, are pivotal in synthesizing substituted 1,2-diols, showcasing the carbamate's role in introducing functionality to molecules Ortiz, J., Guijarro, A., & Yus, M. (1999). Tetrahedron.
Role in Asymmetric Synthesis
Yang et al. (2009) detailed the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by an asymmetric Mannich reaction, indicating the importance of tert-butyl carbamates in enantioselective synthesis. Such reactions are critical for producing chiral amino carbonyl compounds, highlighting the tert-butyl carbamate's role in synthesizing compounds with specific stereochemistry Yang, J., Pan, S., & List, B. (2009). Organic Syntheses.
Intermediate in Biological Compound Synthesis
Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) developed a synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in producing omisertinib (AZD9291), a medication used in cancer treatment. This study underscores the carbamate's role in pharmaceutical synthesis, contributing to the development of therapeutic agents Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017).
Deprotection in Synthetic Chemistry
Tert-butyl carbamates are also employed in deprotection strategies within synthetic chemistry. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method provides a selective and environmentally benign approach to removing protecting groups, preserving the stereochemical integrity of substrates and highlighting the tert-butyl carbamate's utility in complex organic synthesis Li, B., Berliner, M., Buzon, R., et al. (2006). The Journal of Organic Chemistry.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANYQTBTOKBARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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